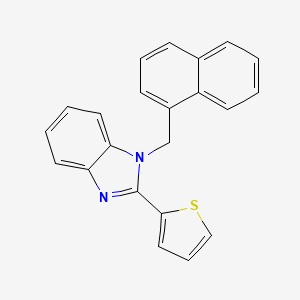![molecular formula C18H22N6O2 B10983233 N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983233.png)
N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₉H₂₀N₆O₂.
- The compound contains a piperazine ring, a pyridine ring, and an amide functional group.
- It has potential applications in medicinal chemistry due to its unique structure.
N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide: is a synthetic organic compound.
Preparation Methods
- One approach involves reacting 4-(pyridin-2-yl)piperazine-1-carboxylic acid with an appropriate amine (e.g., pyridin-4-ylmethylamine) under suitable conditions.
Synthetic Routes: The compound can be synthesized using various methods, including condensation reactions.
Reaction Conditions: These reactions typically occur in organic solvents (e.g., DMF or DMSO) with acid catalysts.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired modification. For example
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial or antitumor agent.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins or nucleic acids).
Industry: It may find use in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific cellular proteins or enzymes.
Pathways: It could affect metabolic pathways, signal transduction, or gene expression.
Comparison with Similar Compounds
Uniqueness: Its combination of a piperazine and pyridine ring sets it apart.
Similar Compounds: Related compounds include pyrazinamide and other N-phenylpyrazine derivatives.
Properties
Molecular Formula |
C18H22N6O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O2/c25-17(21-13-15-4-7-19-8-5-15)14-22-18(26)24-11-9-23(10-12-24)16-3-1-2-6-20-16/h1-8H,9-14H2,(H,21,25)(H,22,26) |
InChI Key |
RJTFCSKAHGGQMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B10983150.png)
![Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate](/img/structure/B10983151.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10983168.png)


![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide](/img/structure/B10983198.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10983203.png)
![2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide](/img/structure/B10983206.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10983217.png)
![N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10983223.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole](/img/structure/B10983226.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide](/img/structure/B10983237.png)
